molecular formula C21H20N4O5 B11229968 N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide

N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide

Cat. No.: B11229968
M. Wt: 408.4 g/mol
InChI Key: WEWXCAJGVWQLAF-UHFFFAOYSA-N
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Description

N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide is a complex organic compound that features a unique combination of benzodioxole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . Further reactions with chloroacetyl chloride and secondary amines or hetarenethiols yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . The compound binds to tubulin, preventing its polymerization and leading to mitotic blockade and cell death.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C21H20N4O5/c1-3-24(13(2)26)20-21(28)25(16-7-5-4-6-15(16)23-20)11-19(27)22-14-8-9-17-18(10-14)30-12-29-17/h4-10H,3,11-12H2,1-2H3,(H,22,27)

InChI Key

WEWXCAJGVWQLAF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C

Origin of Product

United States

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